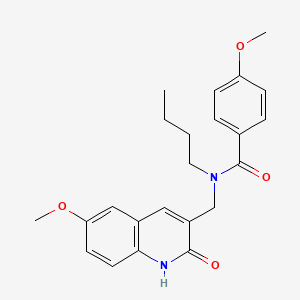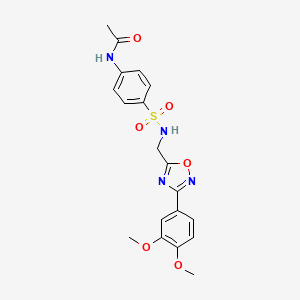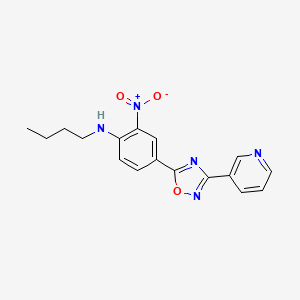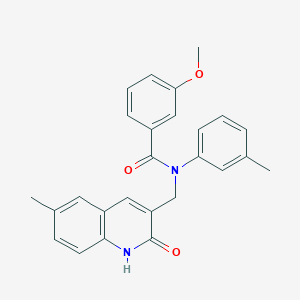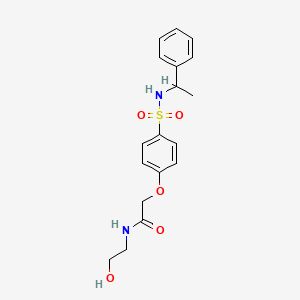
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide, also known as 3-Hydroxy-4-methyl-N-(2-(1,1,1-trimethyl)ethyl)benzamide, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the quinoline class of compounds and has been found to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes that are involved in cancer cell growth and proliferation. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. For example, it has been shown to be a potent inhibitor of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions in biological systems. This makes it a useful tool for studying the role of metal ions in various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are many potential future directions for research involving N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide. For example, this compound could be further studied for its potential as an anti-cancer agent. It could also be used to study the role of metal ions in various biological processes. Additionally, new derivatives of this compound could be synthesized and studied for their potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide involves the condensation of 2-hydroxy-3-aminopyridine and 4-methylbenzoyl chloride in the presence of a base, followed by the addition of tert-butylamine. The resulting compound is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide has been studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful in a variety of research applications. For example, it has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been studied for its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
N-tert-butyl-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-9-11-16(12-10-15)21(26)24(22(2,3)4)14-18-13-17-7-5-6-8-19(17)23-20(18)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUPRZYXKFXZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)
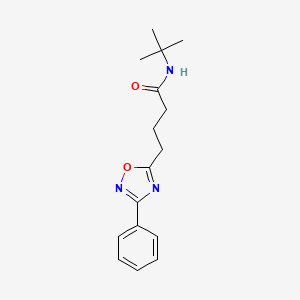

![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)
